molecular formula C14H23NO5 B6219558 ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate CAS No. 908003-70-3

ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate

Cat. No.: B6219558
CAS No.: 908003-70-3
M. Wt: 285.3
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Description

Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an ester group, and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with tert-butyl esters under controlled conditions. The process often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylate is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

CAS No.

908003-70-3

Molecular Formula

C14H23NO5

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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